molecular formula C11H21N B12284764 N-(butan-2-yl)bicyclo[2.2.1]heptan-2-amine

N-(butan-2-yl)bicyclo[2.2.1]heptan-2-amine

Katalognummer: B12284764
Molekulargewicht: 167.29 g/mol
InChI-Schlüssel: UOBRJMBHSZYYBM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(butan-2-yl)bicyclo[2.2.1]heptan-2-amine: is an organic compound that belongs to the class of bicyclic amines. This compound features a bicyclo[2.2.1]heptane structure, which is a common motif in many natural and synthetic compounds. The presence of the butan-2-yl group attached to the nitrogen atom adds to its structural complexity and potential reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)bicyclo[2.2.1]heptan-2-amine can be achieved through several synthetic routes. One common method involves the reaction of bicyclo[2.2.1]heptan-2-one with butan-2-amine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride and is carried out in a suitable solvent like methanol or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation of bicyclo[2.2.1]heptan-2-one with butan-2-amine in the presence of a palladium or platinum catalyst can be employed. The reaction is typically conducted under elevated pressure and temperature to optimize the conversion rate.

Analyse Chemischer Reaktionen

Types of Reactions

N-(butan-2-yl)bicyclo[2.2.1]heptan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The amine group can undergo nucleophilic substitution reactions with alkyl halides or acyl halides to form substituted amines or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl halides in the presence of a base such as triethylamine or pyridine.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Substituted amines, amides.

Wissenschaftliche Forschungsanwendungen

N-(butan-2-yl)bicyclo[2.2.1]heptan-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a neurotransmitter analog and its effects on biological systems.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(butan-2-yl)bicyclo[2.2.1]heptan-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

N-(butan-2-yl)bicyclo[2.2.1]heptan-2-amine can be compared with other similar compounds, such as:

    Bicyclo[2.2.1]heptan-2-amine: Lacks the butan-2-yl group, resulting in different reactivity and properties.

    N-(methyl)bicyclo[2.2.1]heptan-2-amine: Contains a methyl group instead of a butan-2-yl group, leading to variations in steric and electronic effects.

    N-(ethyl)bicyclo[2.2.1]heptan-2-amine: Features an ethyl group, which influences its chemical behavior and applications.

The uniqueness of N-(butan-2-yl)bicyclo[22

Eigenschaften

Molekularformel

C11H21N

Molekulargewicht

167.29 g/mol

IUPAC-Name

N-butan-2-ylbicyclo[2.2.1]heptan-2-amine

InChI

InChI=1S/C11H21N/c1-3-8(2)12-11-7-9-4-5-10(11)6-9/h8-12H,3-7H2,1-2H3

InChI-Schlüssel

UOBRJMBHSZYYBM-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)NC1CC2CCC1C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.